2-ETHOXYETHYL 4-(2-BROMOBENZAMIDO)BENZOATE
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Overview
Description
2-Ethoxyethyl 4-(2-bromobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyethyl group and a bromobenzamido group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 4-(2-bromobenzamido)benzoate typically involves the reaction of 2-bromobenzoic acid with 4-aminobenzoic acid, followed by esterification with 2-ethoxyethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 4-(2-bromobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzoates with different functional groups replacing the bromine atom.
Reduction: Formation of amines or alcohols depending on the reducing agent used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Ethoxyethyl 4-(2-bromobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-(2-bromobenzamido)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Shares the bromobenzamido group but lacks the ethoxyethyl group.
2-Ethoxyethyl benzoate: Contains the ethoxyethyl group but lacks the bromobenzamido group.
4-Aminobenzoic acid derivatives: Similar in structure but with different substituents on the benzene ring.
Uniqueness
2-Ethoxyethyl 4-(2-bromobenzamido)benzoate is unique due to the combination of the ethoxyethyl and bromobenzamido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxyethyl 4-[(2-bromobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-23-11-12-24-18(22)13-7-9-14(10-8-13)20-17(21)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEQRHBKGWFZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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